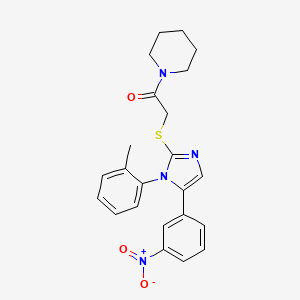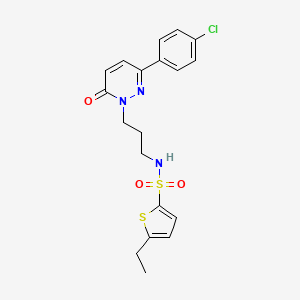![molecular formula C16H19Cl2N3O B2491737 N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide CAS No. 1147496-61-4](/img/structure/B2491737.png)
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which has been implicated in a variety of physiological and pathological processes. The purpose of
作用机制
CPCA acts as a competitive inhibitor of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, binding to the enzyme's active site and preventing it from phosphorylating its target proteins. This inhibition leads to a reduction in downstream signaling pathways, which can have a range of physiological and pathological effects depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context.
生化和生理效应
CPCA has been shown to have a range of biochemical and physiological effects, depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context. In cancer cells, CPCA has been shown to inhibit cell proliferation and induce apoptosis, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cancer cell survival. In diabetic animal models, CPCA has been shown to improve glucose tolerance and insulin sensitivity, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in insulin signaling pathways. In cardiovascular disease models, CPCA has been shown to reduce inflammation and improve cardiac function, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cardiovascular disease pathogenesis.
实验室实验的优点和局限性
CPCA has several advantages for lab experiments, including its high purity and potency as a N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitor. However, it also has several limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for CPCA research, including the development of more selective N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitors, the investigation of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform-specific effects, and the exploration of CPCA as a therapeutic agent for various diseases. Additionally, there is a need for further investigation into the potential off-target effects of CPCA and the development of more precise dosing strategies to avoid toxicity.
Conclusion
In conclusion, CPCA is a valuable tool for scientific research, with its potent inhibition of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. While there are limitations to its use, careful dosing and further research into its potential off-target effects may help to overcome these limitations and further advance our understanding of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide signaling pathways.
合成方法
CPCA can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with cycloheptanone, followed by the addition of acetic anhydride and cyanide ion. The resulting product is then hydrolyzed to yield CPCA. This synthesis method has been optimized to produce high yields of pure CPCA, making it a valuable tool for scientific research.
科学研究应用
CPCA has been used extensively in scientific research to investigate the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide is a key regulator of cell signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer, diabetes, and cardiovascular disease. CPCA has been shown to inhibit N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide activity in vitro and in vivo, making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in these diseases.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-7-13(18)9-14(8-12)20-10-15(22)21-16(11-19)5-3-1-2-4-6-16/h7-9,20H,1-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRKRUVGYHNUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

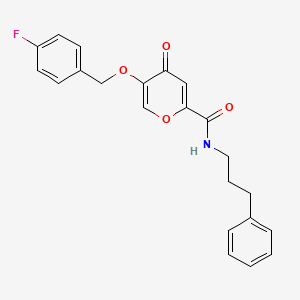
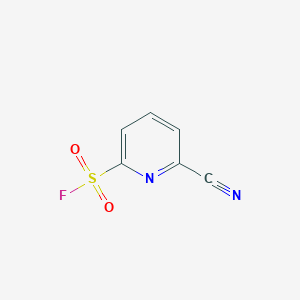
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)
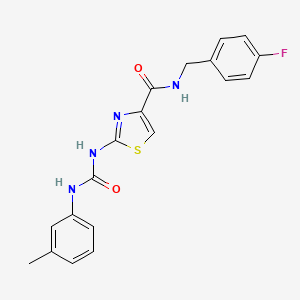
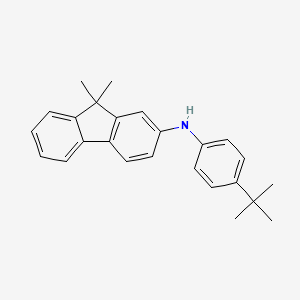
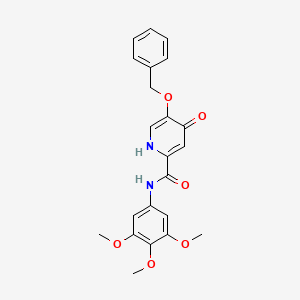
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)
